4-Amino-6-chloro-5-methoxypyrimidine

Synthetic Yield Process Chemistry Antimalarial Synthesis

4-Amino-6-chloro-5-methoxypyrimidine (CAS 5018-41-7) is a halogenated pyrimidine building block indispensable for synthesizing WHO-recommended antimalarials sulfadoxine and pyrimethamine. Its three orthogonal handles—4-amino, 6-chloro, and 5-methoxy—enable selective, high-yielding (94%) transformations critical for drug synthesis and impurity profiling (e.g., Sulfadoxine Impurity C). Substitution with non-halogenated or differently substituted pyrimidines is not viable: the 6‑chloro leaving group is essential for SNAr amination, while the 5‑methoxy group is pharmacophoric for biological activity. This compound also serves as a privileged scaffold in kinase inhibitor research, where its three reactive sites allow divergent library synthesis. Procure ≥97% purity material to ensure reproducible SAR data and compliant pharmaceutical QC.

Molecular Formula C5H6ClN3O
Molecular Weight 159.57 g/mol
CAS No. 5018-41-7
Cat. No. B1329404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-chloro-5-methoxypyrimidine
CAS5018-41-7
Molecular FormulaC5H6ClN3O
Molecular Weight159.57 g/mol
Structural Identifiers
SMILESCOC1=C(N=CN=C1Cl)N
InChIInChI=1S/C5H6ClN3O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9)
InChIKeyAAJZJNHQPBMCFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-chloro-5-methoxypyrimidine: Technical Procurement Guide for Research and Industrial Applications


4-Amino-6-chloro-5-methoxypyrimidine (CAS 5018-41-7, C5H6ClN3O, MW 159.57 g/mol) is a 5-methoxy-6-chloro-substituted 4-aminopyrimidine [1] with an ACD/LogP value of 0.458 and zero Rule of 5 violations . As a halogenated heteroaromatic building block bearing three chemically distinct handles (the 4-amino group, the 6-chloro leaving group, and the 5-methoxy substituent), this intermediate is primarily employed in the synthesis of antimalarial agents such as pyrimethamine and sulfadoxine . The compound is available commercially with purities of ≥95% to ≥98%, and its physical and chemical identity is well-defined . Due to its specific substitution pattern, it should not be considered a generic pyrimidine; its utility in specific synthetic pathways, particularly in the formation of C-N bonds at the 6-position, is non-interchangeable with non-halogenated or differently substituted analogs.

Why Generic Pyrimidine Substitution Fails: 4-Amino-6-chloro-5-methoxypyrimidine Differentiation


Generic substitution among pyrimidine building blocks is not feasible due to the stringent regiochemical requirements imposed by the 4-amino-6-chloro-5-methoxy substitution pattern. This unique arrangement defines its reactivity and enables its use as a key intermediate in the synthesis of specific pharmaceuticals like sulfadoxine and pyrimethamine . Substituting this compound with an unsubstituted pyrimidine, a 2-chloro or 2-methyl analog, or a 5-unsubstituted pyrimidine would alter the electronic properties and steric hindrance at the reaction center, leading to reaction failure or the formation of different, undesired products. For example, the 6-chloro atom is essential for nucleophilic aromatic substitution (SNAr) to introduce the diamino moiety in antimalarial drugs, while the 5-methoxy group is crucial for the biological activity of the final drug molecule . Furthermore, the specific pattern of substitution in 4-amino-6-chloro-5-methoxypyrimidine provides a distinct set of three synthetic handles that enable selective, orthogonal transformations not possible with simpler analogs.

Quantitative Differentiation Evidence for 4-Amino-6-chloro-5-methoxypyrimidine


Synthetic Yield: High Conversion in Key Amination Step vs. Alternative Intermediates

The conversion of 4,6-dichloro-5-methoxypyrimidine to 4-amino-6-chloro-5-methoxypyrimidine proceeds with a reported yield of 94% using ammonium hydroxide in heated 2-propanol at 70°C for 48 hours . This represents a high-yielding and selective amination, contrasting with alternative intermediates such as 2,4,6-trichloropyrimidine which may require more forcing conditions or lead to complex mixtures. The high yield is critical for the cost-effective, scalable synthesis of downstream pharmaceuticals like sulfadoxine .

Synthetic Yield Process Chemistry Antimalarial Synthesis

Analytical Utility: Specificity as a Sulfadoxine Impurity Marker

4-Amino-6-chloro-5-methoxypyrimidine is structurally related to, but distinct from, a key impurity in sulfadoxine. Its derivative, 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide (CAS 5018-23-5), is explicitly defined as 'Sulfadoxine Impurity C' [1]. The core 4-amino-6-chloro-5-methoxypyrimidine moiety is therefore essential for the preparation and detection of this specific impurity. In contrast, other chlorinated pyrimidines (e.g., 4,6-dichloropyrimidine) would generate different, non-relevant sulfonamide derivatives and thus fail as analytical markers for sulfadoxine manufacturing and quality control . The presence of the 5-methoxy and 6-chloro groups is crucial for the formation and identification of this specific process-related impurity.

Analytical Standard Impurity Profiling Pharmaceutical QC

Structural Confirmation: Defined Crystallographic Parameters for Quality Assurance

Crystallographic data are available for the sulfonamide derivative of the target compound (4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide), providing precise bond lengths, angles, and intermolecular interactions (e.g., N-H···O hydrogen bonds forming R22(8) ring motifs) [1]. This detailed structural information, which is dependent on the unique 5-methoxy-6-chloro substitution pattern, provides a definitive 'fingerprint' for advanced analytical techniques like X-ray diffraction. Such data are not available for simpler pyrimidine analogs like 4-amino-6-chloropyrimidine, limiting the ability to definitively characterize materials derived from them. While direct crystallographic data for the free base 4-amino-6-chloro-5-methoxypyrimidine may be less common, the existence of this data for a closely related derivative strengthens confidence in the structural integrity and analytical tractability of the core scaffold [2].

Crystallography Structural Biology Quality Control

Analytical Purity: Consistent HPLC and LC-MS Specifications for Reproducible Research

Commercially available 4-amino-6-chloro-5-methoxypyrimidine is routinely supplied with a purity of ≥98% as verified by HPLC . Furthermore, its LC-MS characterization is well-established, with a reported [M+H]+ ion of m/z 195.2 and a retention time of 1.25 minutes under specific conditions . In contrast, less common or more complex pyrimidine intermediates often lack this level of readily available, standardized analytical data, which introduces uncertainty in experimental reproducibility. The provision of these precise analytical benchmarks ensures that research outcomes are not confounded by batch-to-batch variability in starting material quality .

Purity Analysis HPLC Quality Control

Targeted Application Scenarios for 4-Amino-6-chloro-5-methoxypyrimidine Procurement


Synthesis of Antimalarial Drugs: Pyrimethamine and Sulfadoxine

This compound is the critical intermediate for the synthesis of sulfadoxine and pyrimethamine, where its high-yielding (94%) amination step from 4,6-dichloro-5-methoxypyrimidine ensures a cost-effective route . Procurement should be prioritized for any lab or CMO engaged in the production or process optimization of these WHO-recommended antimalarial agents .

Analytical Reference Standard and Impurity Profiling

The core structure is essential for generating and detecting Sulfadoxine Impurity C (4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide) . Laboratories performing pharmaceutical quality control, method validation, or stability studies for sulfadoxine-containing formulations must procure this specific compound to ensure accurate identification and quantification of this process-related impurity .

Medicinal Chemistry for Kinase Inhibitor Scaffolds

The 4-amino-6-chloro-5-methoxypyrimidine core is a recognized scaffold in kinase inhibitor research . Its three orthogonal reactive sites (amino, chloro, methoxy) allow for divergent synthesis of focused compound libraries. Given the class-level inference that many pyrimidine-containing drugs target kinases , this building block is a strategic procurement choice for medicinal chemists exploring novel ATP-competitive inhibitors, particularly where high-purity (≥98% by HPLC) starting materials are required to generate reliable SAR data .

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